Triclosan-methyl-d3

Description

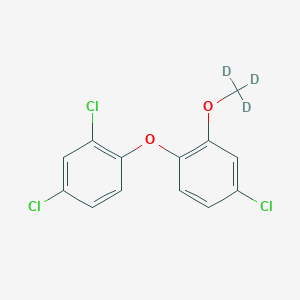

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYDHBBTVWMLFD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Triclosan-methyl-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Triclosan-methyl-d3, a deuterated analog of the transformation product of the widely used antimicrobial agent, Triclosan. Primarily utilized as an internal standard, this compound is an indispensable tool for the accurate quantification of Triclosan and its metabolite, Methyl-Triclosan, in various biological and environmental matrices.

Core Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1020720-00-6 | [1][2] |

| Molecular Formula | C₁₃H₆D₃Cl₃O₂ | [1][2] |

| Molecular Weight | 306.59 g/mol | [1][3] |

| Appearance | Clear Colourless Oil | [1] |

| Synonyms | Methyl-d3 Ether Triclosan, 2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene | [1][4] |

Application in Quantitative Analysis: Experimental Protocols

This compound is predominantly employed as an internal standard in chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the precision and accuracy of the quantification of Triclosan and Methyl-Triclosan.[5] The deuterated methyl group provides a distinct mass difference, allowing for its differentiation from the non-labeled analytes while sharing similar chemical and physical properties.

General Experimental Workflow for Quantification using this compound

A typical analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Methodologies:

1. Sample Preparation:

-

Extraction: Depending on the matrix (e.g., wastewater, sludge, plasma), extraction is performed using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] For solid samples, accelerated solvent extraction (ASE) may be employed.[6]

-

Internal Standard Spiking: A known concentration of this compound is added to the sample prior to extraction. This accounts for any loss of analyte during sample processing.

-

Derivatization (for GC-MS): For GC-MS analysis, the hydroxyl group of Triclosan is often derivatized to improve its volatility and chromatographic behavior. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

2. Chromatographic Separation:

-

Gas Chromatography (GC): A capillary column, such as a DB-17MS, is typically used for separation.[7] The oven temperature is programmed to achieve optimal separation of Triclosan, Methyl-Triclosan, and the internal standard.

-

Liquid Chromatography (LC): Reversed-phase chromatography with a C18 column is commonly used. The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with a buffer like ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[8]

3. Mass Spectrometric Detection:

-

Mass Spectrometry (MS and MS/MS): The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6][7] Specific precursor and product ions are monitored for each analyte and the internal standard.

Signaling Pathways of the Parent Compound: Triclosan

While this compound is primarily an analytical tool, understanding the biological effects of its parent compound, Triclosan, is crucial for researchers in related fields. It is important to note that the following information pertains to Triclosan and not necessarily its deuterated methyl ether.

The primary antimicrobial mechanism of Triclosan at lower, bacteriostatic concentrations is the inhibition of bacterial fatty acid synthesis.[9][10][11] This is achieved by targeting the enoyl-acyl carrier protein reductase (ENR) enzyme.[9][10][11]

At higher concentrations, Triclosan can act as a biocide with multiple targets in the cytoplasm and cell membrane.[9][10] In mammalian cells, Triclosan has been shown to affect various signaling pathways, including those involved in immune responses and mitochondrial function.[12][13][14] For instance, it has been reported to suppress mast cell signaling by inhibiting phospholipase D.[14] It has also been shown to modulate immune responses through the S100A8/A9-TLR4 pathway.[12]

Synthesis of this compound

Storage and Stability

This compound is typically stored in a refrigerator at 2-8°C.[15] Information regarding its long-term stability suggests that in powder form, it is stable for years when stored at -20°C.[16] In solvent, it is recommended to be stored at -80°C for several months.[16] It is important to consult the supplier's safety data sheet for specific storage and handling instructions.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. hpc-standards.us [hpc-standards.us]

- 3. biocat.com [biocat.com]

- 4. Triclosan Methyl-d3 Ether | C13H9Cl3O2 | CID 45040609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Triclosan and Methyl-Triclosan in Vegetables and Fruits by GC-MS/MS [qikan.cmes.org]

- 8. shimadzu.com [shimadzu.com]

- 9. Triclosan - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Triclosan? [synapse.patsnap.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Triclosan Disrupts Immune Cell Function by Depressing Ca2+ Influx Following Acidification of the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Agent Triclosan Suppresses Mast Cell Signaling via Phospholipase D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Triclosan-methyl | Bacterial | 4640-01-1 | Invivochem [invivochem.com]

Stability and Storage of Triclosan-methyl-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Triclosan-methyl-d3. The information is compiled to assist researchers in ensuring the integrity and accurate use of this isotopically labeled internal standard in analytical applications.

Introduction

This compound is the deuterated form of methyl triclosan, a known transformation product of the broad-spectrum antimicrobial agent, Triclosan.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for quantification in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The accuracy of analytical results heavily relies on the stability of the internal standard; therefore, understanding its degradation profile and optimal storage conditions is paramount.

Recommended Storage and Stability Summary

The stability of this compound is dependent on its physical state (powder or in solution) and the storage temperature. The following table summarizes the recommended storage conditions and expected stability based on supplier information and general knowledge of related compounds.

| Form | Storage Temperature | Shelf Life |

| Solid (Powder) | -20°C | 3 years |

| Solution in Solvent | -80°C | 6 months |

| Solution in Solvent | -20°C | 1 month |

| Solution in Acetone | 4°C | Not specified |

It is crucial to note that for solutions, the choice of solvent can impact long-term stability. For prolonged storage, colder temperatures are generally recommended. Always refer to the certificate of analysis provided by the supplier for lot-specific recommendations.

Factors Influencing Stability

Several environmental factors can affect the chemical stability of this compound. As a deuterated analog of methyl triclosan, its stability profile is expected to be similar to the non-labeled compound, which is known to be more persistent than its parent compound, Triclosan.[2][3]

-

Temperature: Elevated temperatures can accelerate degradation. It is advised to avoid repeated freeze-thaw cycles for solutions.

-

Light: Photodegradation is a known degradation pathway for Triclosan and its derivatives.[3][4] Therefore, it is recommended to store this compound, both in solid form and in solution, protected from light, for instance, by using amber vials.

-

pH: The stability of deuterated standards can be compromised under highly acidic or basic conditions, which may catalyze the exchange of deuterium atoms with protons from the solvent.[5][6][7] The deuterium atoms on the methyl group of this compound are generally not considered readily exchangeable under neutral conditions.[8]

-

Oxidation: While specific data is not available for this compound, oxidative degradation is a potential pathway for many organic molecules. Contact with strong oxidizing agents should be avoided.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Stability Assessment of this compound in Solution

The following is a representative protocol for conducting short-term and long-term stability studies of this compound in a specific solvent. This protocol should be adapted based on the specific laboratory conditions and analytical instrumentation.

5.1. Objective To evaluate the stability of a this compound solution under various storage conditions over a defined period.

5.2. Materials

-

This compound certified reference material

-

High-purity solvent (e.g., acetone, acetonitrile, methanol)

-

Amber glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

GC-MS or LC-MS system

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and an additional unit for accelerated stability at 40°C)

-

Light-controlled chamber or aluminum foil for light protection

5.3. Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triclosan Exposure, Transformation, and Human Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triclosan: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential [mdpi.com]

- 4. Triclosan: A Widespread Environmental Toxicant with Many Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. waters.com [waters.com]

- 7. benchchem.com [benchchem.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Resistance and Biodegradation of Triclosan and Propylparaben by Isolated Bacteria from Greywater - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Triclosan-methyl-d3

An In-depth Technical Guide to the Physical and Chemical Properties of Triclosan-methyl-d3

Introduction

This compound is the deuterated form of Triclosan-methyl, which is a transformation product of the widely used antimicrobial agent, Triclosan. Triclosan is found in a variety of personal care products, including soaps, toothpastes, and shampoos.[1][2] Due to its prevalence, monitoring the environmental fate of Triclosan and its metabolites, such as Triclosan-methyl, is of significant interest. This compound serves as an essential internal standard for accurate quantification of Triclosan-methyl in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms provides a distinct mass signature, allowing it to be differentiated from the non-labeled analyte while sharing similar chemical and physical behaviors.

Physical and Chemical Properties

The are summarized in the table below. These properties are crucial for developing analytical methods, understanding its environmental transport, and for its proper storage and handling.

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene | [3] |

| Synonyms | Triclosan Methyl-d3 Ether, 2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene | [3][4] |

| CAS Number | 1020720-00-6 | [5][6] |

| Molecular Formula | C₁₃H₆D₃Cl₃O₂ | [6][7] |

| Molecular Weight | 306.57 g/mol | [6] |

| Exact Mass | 304.985643 Da | [3] |

| Appearance | Typically exists as a solid at room temperature; may also be a clear colourless oil. | [4][5] |

| Boiling Point | 358.7 ± 42.0 °C at 760 mmHg (for non-deuterated form) | [5] |

| Solubility | Soluble in DMSO, Acetone, Ethanol.[5][6] For increased solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[7] | |

| LogP | 4.74 - 5.5 | [3][5] |

| Storage | Store at -20°C for long-term stability.[7] Stock solutions can be stored below -20°C for several months.[7] |

Experimental Protocols

Synthesis of Triclosan-methyl

A general method for the synthesis of Triclosan-methyl involves the O-alkylation of Triclosan. This can be adapted for the synthesis of the deuterated analog by using a deuterated methylating agent.

-

Procedure:

-

Add potassium carbonate (K₂CO₃, 1.2 mmol) to a solution of Triclosan (1 mmol) in acetone.

-

Stir the mixture for 30 minutes at room temperature to generate the phenoxide anion.

-

Add propargyl bromide (1 mmol) (or a deuterated methylating agent like methyl-d3 iodide) to the reaction mixture.

-

Stir the reaction for 6 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[8]

-

Another patented method describes the synthesis of 2,4,4'-trichloro-2'-methoxydiphenyl ether by reacting 2,4,4'-trichloro-2'-bromodiphenyl ether with sodium methylate.[9]

Analytical Method for Triclosan and Methyl-Triclosan in Biosolids by GC-MS/MS

This protocol details a rapid method for the extraction and analysis of Triclosan and its metabolite, Methyl-Triclosan, from complex matrices like biosolids without the need for derivatization.[10] this compound would be used as an internal standard in this procedure.

-

Sample Preparation and Extraction:

-

Homogenize dried biosolid samples.

-

To 1 gram of the dried sample, add a mixture of methanol and acetone (1:1, v/v).

-

Shake the mixture for 24 hours at 210 rpm at 60°C.

-

Centrifuge the sample for 30 minutes at 4,000 rpm.

-

The resulting extract is then diluted for analysis.[11]

-

-

GC-MS/MS Analysis:

-

Gas Chromatograph: Agilent 7890A GC

-

Mass Spectrometer: Agilent 7000B triple-quadrupole MS

-

Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm)

-

Injection: 1 µL, pulsed splitless at 280 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

-

MS Parameters: Electron ionization (EI) source at 230 °C, Multiple Reaction Monitoring (MRM) mode.

-

Quantitation: Isotopic dilution is used for enhanced precision and accuracy, with this compound as the internal standard.[10]

-

Analysis of Triclosan in Aqueous Samples by GC-MS with On-line Derivatization

This method is suitable for determining Triclosan and Methyl-Triclosan in wastewater and surface water samples.[12]

-

Solid-Phase Extraction (SPE):

-

Extract the water sample (100 mL) using a reversed-phase C18 SPE cartridge.

-

Elute the analytes from the cartridge.

-

-

On-line Derivatization and GC-MS Analysis:

-

An injection-port tert-butyldimethylsilylated (TBDMS) derivatization is performed.

-

This is followed by GC-MS analysis.

-

This method allows for sensitive and reproducible results for Triclosan residue analysis.[12] Limits of quantitation for Methyl-Triclosan and Triclosan were 3.0 and 1.0 ng/L, respectively, in 100 mL water samples.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of Triclosan and its derivatives.[13]

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (d6-DMSO) or chloroform-d (CDCl₃).[13][14]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.

-

Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR provide basic structural information.

-

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used for unambiguous assignment of all proton and carbon signals.[13]

-

Visualizations

Synthesis Pathway of Triclosan-methyl

Caption: Synthesis of this compound via O-alkylation of Triclosan.

Analytical Workflow for Environmental Samples

Caption: General workflow for the analysis of Triclosan-methyl.

Application as an Internal Standard

Caption: Role of this compound as an internal standard.

References

- 1. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triclosan - Wikipedia [en.wikipedia.org]

- 3. Triclosan Methyl-d3 Ether | C13H9Cl3O2 | CID 45040609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Triclosan-methyl | Bacterial | 4640-01-1 | Invivochem [invivochem.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. Design, synthesis and mechanistic insights into triclosan derived dimers as potential anti-plasmodials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6133483A - Process for the production of 2,4,4'-trichloro-2'-methoxydiphenyl ether - Google Patents [patents.google.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. ars.usda.gov [ars.usda.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Degradation of Triclosan-methyl-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan-methyl-d3 is the deuterated form of methyl-triclosan, a primary transformation product of the widely used antimicrobial agent, triclosan. Due to the extensive use of triclosan in personal care products and its subsequent release into the environment, understanding the environmental fate and degradation of its metabolites is of significant importance.[1] this compound is commonly utilized as an internal standard in analytical studies for the quantification of triclosan and methyl-triclosan in various environmental matrices due to its similar chemical properties and distinct mass.[2] While direct studies on the environmental fate of this compound are limited, its behavior is presumed to be analogous to that of methyl-triclosan. This guide provides a comprehensive overview of the environmental fate and degradation of the triclosan molecule, with a focus on the formation and subsequent degradation of its methylated form, which serves as a surrogate for this compound.

Physicochemical Properties

| Property | Triclosan | Methyl-triclosan | Reference |

| Molecular Formula | C₁₂H₇Cl₃O₂ | C₁₃H₉Cl₃O₂ | [3] |

| Molecular Weight | 289.5 g/mol | 303.6 g/mol | [3] |

| Water Solubility | 10 mg/L | Lower than triclosan | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.8 | >4.8 | [5] |

| Vapor Pressure | 4.5 x 10⁻⁶ mmHg at 25°C | - | - |

| pKa | 7.9 | Not applicable | [4] |

The high Log Kₒw value indicates a strong tendency for both triclosan and methyl-triclosan to partition from water into organic phases, such as sediment and biota.[5] Methyl-triclosan is even more hydrophobic than its parent compound.[6]

Environmental Fate and Degradation Pathways

Triclosan, and by extension its methylated form, undergoes various transformation and degradation processes in the environment, including biodegradation, photodegradation, and abiotic degradation. A general overview of these pathways is presented below.

Caption: Major environmental pathways for triclosan and the formation of methyl-triclosan.

Biodegradation

Biodegradation is a primary mechanism for the removal of triclosan from the environment, particularly in wastewater treatment plants (WWTPs) and sediments.

Aerobic Biodegradation: Under aerobic conditions, triclosan can be biodegraded by various microorganisms.[7] A key transformation pathway is the methylation of the hydroxyl group of triclosan to form methyl-triclosan.[8] This process is mediated by microbial enzymes. Studies have shown that in activated sludge, a small percentage of triclosan is converted to methyl-triclosan under aerobic conditions.[3] While the deuterium labeling in this compound might slightly alter the rate of enzymatic reactions (kinetic isotope effect), it is not expected to change the fundamental pathway.

Anaerobic Biodegradation: Triclosan is generally more persistent under anaerobic conditions.[7] However, some studies have reported its degradation in anaerobic digesters. The formation of methyl-triclosan is significantly lower or absent under anaerobic conditions.[3]

| Condition | Degradation of Triclosan | Formation of Methyl-triclosan | Reference |

| Aerobic | Readily biodegradable | Occurs | [3][7] |

| Anaerobic | Slower degradation | Low to negligible | [3][7] |

| Anoxic | Slower degradation | Low | [3] |

Photodegradation

Triclosan is susceptible to photodegradation in aqueous environments when exposed to sunlight, particularly UV radiation.[7][9] This process can lead to the formation of several transformation products, including 2,4-dichlorophenol and, under certain conditions, chlorinated dibenzo-p-dioxins.[9][10] Methyl-triclosan is reported to be more resistant to photolysis than triclosan.[6] Therefore, this compound is also expected to be relatively stable under sunlight.

| Compound | Photodegradation Potential | Key Photoproducts | Reference |

| Triclosan | High | 2,4-dichlorophenol, Dioxins | [7][9][10] |

| Methyl-triclosan | Low | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of compounds like this compound. Below are representative protocols for key experiments.

Aerobic Biodegradation in Activated Sludge

This protocol is adapted from studies investigating the biodegradation of triclosan in wastewater treatment systems.[11]

Objective: To determine the rate of aerobic biodegradation of this compound and the formation of any transformation products in an activated sludge matrix.

Materials:

-

Activated sludge from a municipal wastewater treatment plant.

-

This compound stock solution.

-

Bioreactors (e.g., 5 L glass reactors).

-

Aeration system.

-

Analytical instrumentation (e.g., GC-MS or LC-MS/MS).

Procedure:

-

Acclimation of Sludge (Optional): The activated sludge may be acclimated to the test compound by exposing it to low concentrations of non-labeled methyl-triclosan for a period.

-

Experimental Setup:

-

Add a known volume of activated sludge to each bioreactor.

-

Spike the reactors with a known concentration of this compound. Include control reactors with no spike and sterile controls (e.g., autoclaved sludge) to assess abiotic degradation.

-

Maintain aerobic conditions by continuous aeration and ensure the temperature is controlled (e.g., 20-25°C).

-

Cover the reactors to prevent photodegradation.

-

-

Sampling: Collect samples from each reactor at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

-

Sample Preparation:

-

Separate the solid and liquid phases by centrifugation.

-

Extract the analytes from both phases using an appropriate solvent (e.g., ethyl acetate, dichloromethane).

-

Concentrate the extracts and perform a cleanup step if necessary.

-

-

Analysis: Analyze the extracts using a validated GC-MS or LC-MS/MS method to quantify the concentration of this compound and identify any transformation products.

Caption: Experimental workflow for aerobic biodegradation study.

Photodegradation in Aqueous Solution

This protocol is based on established methods for assessing the photostability of environmental contaminants.[9][12]

Objective: To determine the photodegradation rate and identify the photoproducts of this compound in an aqueous solution under simulated sunlight.

Materials:

-

This compound stock solution.

-

Purified water (e.g., Milli-Q).

-

Quartz tubes or a photoreactor.

-

A light source that simulates sunlight (e.g., xenon lamp).

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).

Procedure:

-

Solution Preparation: Prepare aqueous solutions of this compound of known concentrations in quartz tubes. Prepare dark controls by wrapping identical tubes in aluminum foil.

-

Irradiation:

-

Place the tubes in a photoreactor equipped with a simulated sunlight source.

-

Maintain a constant temperature throughout the experiment.

-

Irradiate the samples for a defined period, with samples taken at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Sampling and Analysis:

-

At each time point, remove a tube from the reactor and a corresponding dark control.

-

Analyze the samples directly or after appropriate extraction and concentration using HPLC-UV or LC-MS/MS to determine the remaining concentration of this compound and to identify any photoproducts.

-

Caption: Experimental workflow for photodegradation study.

Analytical Methodologies

The accurate quantification of this compound in environmental samples is critical for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[13][14]

Sample Preparation

Due to the complexity of environmental matrices and the low concentrations of the analyte, a robust sample preparation procedure is essential.

Solid Samples (Sludge, Sediment, Soil):

-

Extraction: Accelerated Solvent Extraction (ASE) or Matrix Solid-Phase Dispersion (MSPD) are effective techniques.[13][15]

-

Cleanup: The extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) cartridges or column chromatography.

Aqueous Samples (Wastewater, Surface Water):

-

Extraction: Solid-Phase Extraction (SPE) with C18 cartridges is a common method for extracting and concentrating triclosan and its metabolites from water samples.[14]

Instrumental Analysis

GC-MS:

-

Derivatization: Triclosan and methyl-triclosan often require derivatization to improve their volatility and chromatographic behavior. Silylation is a common derivatization technique.[13]

-

Detection: Mass spectrometry is used for selective and sensitive detection. Isotope dilution mass spectrometry, using a labeled internal standard like 13C-labeled triclosan, is often employed for accurate quantification.[13]

LC-MS/MS:

-

Separation: Reversed-phase liquid chromatography is typically used for the separation of triclosan and its metabolites.

-

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for the detection of trace levels of the analytes in complex matrices.

Conclusion

The environmental fate of this compound is expected to closely mirror that of its non-deuterated counterpart, methyl-triclosan. The primary formation pathway in the environment is through the microbial methylation of triclosan, a process that occurs predominantly under aerobic conditions. Once formed, methyl-triclosan (and thus this compound) is more persistent than the parent triclosan, particularly with respect to photodegradation. Its high lipophilicity suggests a strong potential for sorption to organic matter in sludge and sediments and for bioaccumulation. While direct quantitative data on the degradation rates of this compound are scarce, the established experimental protocols for triclosan and methyl-triclosan provide a solid framework for conducting such investigations. Further research focusing specifically on the kinetic isotope effects of deuteration on the degradation of methyl-triclosan could provide a more nuanced understanding of the environmental behavior of this compound.

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biodegradation of triclosan and formation of methyl-triclosan in activated sludge under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Triclosan: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3. What happens to triclosan in the environment? [ec.europa.eu]

- 8. Triclosan Exposure, Transformation, and Human Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. vbn.aau.dk [vbn.aau.dk]

- 12. iris.unito.it [iris.unito.it]

- 13. Determination of triclosan and methyl triclosan in environmental solid samples by matrix solid-phase dispersion and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Triclosan-methyl-d3 safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Triclosan-methyl-d3

This guide provides a comprehensive overview of the safety information for this compound (CAS No. 1020720-00-6), tailored for researchers, scientists, and professionals in drug development. The data herein is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical Identification and Physical Properties

This compound is the deuterated form of Methyl triclosan, which is a transformation product of the widely used antimicrobial agent, Triclosan.[1][2] The deuterium labeling makes it useful as an internal standard for quantitative analysis or as a tracer in metabolic studies.[2]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene | [3][4] |

| CAS Number | 1020720-00-6 | [5][6] |

| Molecular Formula | C₁₃H₆D₃Cl₃O₂ | [5][6] |

| Molecular Weight | 306.57 g/mol | [5][6] |

| Synonyms | Triclosan methyl D3 (methoxy D3), Benzene, 4-chloro-1-(2,4-dichlorophenoxy)-2-(methoxy-d3)- |[3][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | Solid, White to off-white | Typically exists as a solid at room temperature.[1] | [7] |

| Melting Point | 56 - 58 °C | For Triclosan-d3. | [7] |

| Boiling Point | 358.7 ± 42.0 °C | At 760 mmHg, for non-deuterated Triclosan-methyl. | [1] |

| Solubility | In water: 10 mg/L. Soluble in DMSO. | For Triclosan-d3. | [1][7] |

| LogP (octanol/water) | 4.76 | For Triclosan-d3. | [7] |

| Density | 1.4 ± 0.1 g/cm³ | For non-deuterated Triclosan-methyl. |[1] |

Note: Some data points are for the non-deuterated or closely related analogs, as specified. Isotopic substitution with deuterium is not expected to significantly alter these physical properties.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for this compound can vary depending on its physical form (neat solid vs. solution). The data below pertains to the solid form and the parent compound, Triclosan, as specific GHS data for the deuterated methyl ether is limited.

Table 3: GHS Hazard Classification for Triclosan and its Analogs

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | [7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. | [7] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life. | [8] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects. |[8] |

For solutions of this compound in solvents like Acetone, additional hazards such as "H225: Highly flammable liquid and vapour" and "H336: May cause drowsiness or dizziness" will apply.[5]

The process of hazard communication follows a logical workflow from identification to end-user information, as depicted below.

Emergency Procedures: First Aid and Spill Response

Effective response to exposure or accidental release is critical. The following diagrams outline the recommended procedures based on SDS for Triclosan and its analogs.

First Aid Measures Workflow

This workflow details the initial response to personnel exposure through different routes.

Accidental Release (Spill) Response

This diagram outlines the logical steps for safely managing a spill.

Toxicological and Ecological Information

Toxicological data for this compound is not extensively published; therefore, data from the parent compound, Triclosan, is used as a surrogate for assessing potential health effects.

Table 4: Toxicological Data Summary (from Triclosan)

| Endpoint | Route | Value | Species | Source |

|---|---|---|---|---|

| Acute Toxicity (LD₅₀) | Oral | >5,000 mg/kg | Rat | [9] |

| Acute Toxicity (LD₅₀) | Dermal | >6,000 mg/kg | Rabbit | [9] |

| Skin Irritation | - | Causes skin irritation | Rabbit | [9][10] |

| Eye Irritation | - | Causes serious eye irritation | Rabbit | [9][10] |

| Sensitisation | - | Does not cause skin sensitisation | - | [5] |

| Carcinogenicity | - | Not classified as a carcinogen | - |[7] |

Ecological Hazards Triclosan and its derivatives are known to be very toxic to aquatic life with long-lasting effects.[8] Methyl triclosan is noted for being more stable than its parent compound and having a potential to bioaccumulate in fish.[11]

-

Biodegradability : The parent compound is considered readily biodegradable.[5]

-

Bioaccumulation : The substance is not expected to bioaccumulate.[5]

-

Aquatic Toxicity : Acute toxicity (96 hr LC50) for the parent compound Triclosan was 305 µg/L for adult shrimp and 154 µg/L for shrimp larvae.[12]

Experimental Protocols

The data in an SDS is generated using standardized testing guidelines, often from the Organisation for Economic Co-operation and Development (OECD). While the specific studies for this compound are not public, the methodologies below represent the standard protocols for the toxicological endpoints listed.

Methodology 1: Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Objective : To determine the acute oral toxicity of a substance.

-

Principle : A stepwise procedure using a small number of animals (typically female rats) per step. The substance is administered orally by gavage. The outcome of each step (survival or death) determines the next step: either stopping the test, administering a higher or lower dose to another group, or testing at the same dose.

-

Procedure :

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered via gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination (necropsy) is performed on all animals at the end of the observation period.

-

The results allow for classification into one of the GHS categories for acute toxicity. The reported LD₅₀ of >5,000 mg/kg for Triclosan suggests very low acute oral toxicity.[9]

-

Methodology 2: Acute Dermal Irritation/Corrosion - OECD 404

-

Objective : To assess the potential of a substance to cause skin irritation or corrosion.

-

Principle : The substance is applied to a small area of the skin (typically of an albino rabbit) under a gauze patch.

-

Procedure :

-

A small area on the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL dose of the test substance is applied to the skin.

-

The treated area is covered with a patch for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored, and the average scores are used to determine the irritation potential. The classification "Causes skin irritation" indicates that the substance met the criteria for this endpoint.

-

Methodology 3: Aquatic Toxicity - OECD 203 (Fish, Acute Toxicity Test)

-

Objective : To determine the acute lethal toxicity of a substance to fish in freshwater.

-

Principle : Fish (e.g., Zebrafish or Rainbow Trout) are exposed to the test substance added to water at various concentrations for a 96-hour period.

-

Procedure :

-

Test solutions of at least five concentrations are prepared.

-

Groups of fish are randomly assigned to the different concentrations and a control group (no substance).

-

Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.

-

The concentration that is lethal to 50% of the test fish (LC₅₀) is calculated at the end of the 96-hour period. The classification "Very toxic to aquatic life" is based on results from such tests.[8]

-

References

- 1. Triclosan-methyl | Bacterial | 4640-01-1 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Triclosan Methyl-d3 Ether | C13H9Cl3O2 | CID 45040609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triclosan Methyl-d3 Ether | LGC Standards [lgcstandards.com]

- 5. One moment, please... [hpc-standards.us]

- 6. hpc-standards.com [hpc-standards.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. carlroth.com [carlroth.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Isotopic Purity of Triclosan-methyl-d3 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of the Triclosan-methyl-d3 analytical standard. This compound serves as a crucial internal standard for the quantitative analysis of Triclosan-methyl, a transformation product of the widely used antimicrobial agent, Triclosan.[1] Accurate quantification using isotope dilution mass spectrometry hinges on the precise characterization of the isotopic purity of the deuterated standard. This guide details the analytical methodologies used to determine isotopic purity, presents representative data, and illustrates the underlying principles and workflows.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a critical parameter that defines its quality. It is typically determined by mass spectrometry and reported as the relative abundance of each isotopologue. A Certificate of Analysis (CoA) for a specific lot of this compound would provide this data. While a specific CoA was not publicly available, the following table represents typical data for a high-quality this compound analytical standard, demonstrating the expected distribution of deuterated and non-deuterated species. For reliable results, a chemical purity of >99% and an isotopic enrichment of ≥98% are generally recommended.[2]

| Isotopologue | Notation | Mass Shift | Representative Abundance (%) |

| Triclosan-methyl (non-deuterated) | d0 | +0 | < 0.1 |

| Triclosan-methyl-d1 | d1 | +1 | < 0.5 |

| Triclosan-methyl-d2 | d2 | +2 | ~1.5 |

| This compound | d3 | +3 | > 98.0 |

Note: The data presented in this table is representative and may vary between different lots and manufacturers. Always refer to the lot-specific Certificate of Analysis for precise values.

Experimental Protocols

The determination of isotopic purity for deuterated standards like this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound due to its ability to resolve ions with very small mass differences.[4]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the this compound analytical standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the mass spectrometer being used. A typical concentration might be in the range of 1-10 µg/mL.

-

-

Instrumentation and Analysis:

-

Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is utilized.

-

Ionization Mode: ESI is commonly used for molecules like this compound. The analysis can be performed in either positive or negative ion mode, depending on which provides a more stable and abundant signal for the molecule.

-

Data Acquisition: Acquire full-scan mass spectra over a mass range that includes the molecular ions of all expected isotopologues of Triclosan-methyl (d0, d1, d2, and d3). The high resolution of the instrument is critical to separate the isotopic peaks from potential isobaric interferences.

-

-

Data Analysis:

-

Isotopologue Identification: Identify the peaks corresponding to the unlabeled analyte (M+0) and the deuterated species (e.g., M+1, M+2, M+3).[2]

-

Peak Integration: Integrate the peak areas for each identified isotopologue.

-

Isotopic Purity Calculation: Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the desired deuterated species (d3 in this case).

-

Isotopic Purity Determination by NMR Spectroscopy

Quantitative NMR (qNMR) offers a complementary and often more precise method for determining isotopic abundance without the need for isotopic standards for comparison.[5] Both proton (¹H) and deuterium (²H) NMR can be employed.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound standard.

-

Dissolve the sample in a suitable non-deuterated solvent for ²H NMR, or a deuterated solvent with a known internal standard for ¹H qNMR.

-

-

Instrumentation and Analysis:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H qNMR: In ¹H NMR, the degree of deuteration is determined by comparing the integral of the residual proton signal at the deuterated position to the integrals of other non-deuterated protons in the molecule.

-

²H NMR: ²H NMR directly detects the deuterium nuclei, providing a clean spectrum with signals only from the deuterated positions.[6] The integral of the deuterium signal can be used for quantification.

-

-

Data Analysis:

-

Spectral Integration: Carefully integrate the relevant signals in the ¹H or ²H NMR spectrum.

-

Abundance Calculation: The isotopic abundance is calculated based on the relative integrals of the signals corresponding to the deuterated and non-deuterated sites.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts related to the isotopic purity analysis of this compound.

Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.

Caption: Relationship Between Isotopic Enrichment and Isotopologue Distribution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Throughput Analysis of Methyl Triclosan in Environmental Water Samples Using Triclosan-methyl-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of methyl triclosan in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Triclosan-methyl-d3 is employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. The developed protocol offers a reliable and high-throughput solution for researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction

Triclosan is a widely used antimicrobial agent found in numerous personal care and consumer products. Its extensive use has led to its presence in various environmental compartments, where it can be methylated to form the more persistent and bioaccumulative methyl triclosan. Monitoring the levels of methyl triclosan in environmental waters is crucial for assessing its potential ecological impact.

LC-MS/MS is a powerful analytical technique for the selective and sensitive detection of trace organic contaminants. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification.[1] This internal standard closely mimics the chemical and physical properties of the analyte, methyl triclosan, thereby correcting for any losses during sample extraction and ionization variability in the mass spectrometer. This method has been validated for linearity, precision, accuracy, and recovery.

Experimental Protocols

Preparation of Standards and Reagents

-

Stock Solutions: Prepare individual stock solutions of methyl triclosan and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the methyl triclosan stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.

Sample Preparation (Water Samples)

-

Collect 100 mL of the water sample in a clean glass container.

-

Add a preservative, such as sodium azide, to prevent microbial degradation of the analyte.

-

Spike the sample with the this compound internal standard working solution to achieve a final concentration of 100 ng/L.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard and remove interfering matrix components.

-

Wash the cartridge with HPLC-grade water.

-

Elute the analytes with an appropriate organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).[2]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both methyl triclosan and this compound.

Data Presentation

The quantitative performance of the method was evaluated, and the results are summarized in the tables below.

Table 1: Linearity of Calibration Curve for Methyl Triclosan

| Concentration Range (ng/L) | Correlation Coefficient (r²) |

| 1 - 1000 | > 0.999 |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (ng/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Methyl Triclosan | 10 | < 5 | < 10 | 95 - 105 |

| 100 | < 5 | < 10 | 98 - 102 | |

| 500 | < 3 | < 8 | 97 - 103 |

Table 3: Recovery

| Analyte | Spiked Concentration (ng/L) | Recovery (%) |

| Methyl Triclosan | 50 | 85 - 110 |

| 250 | 90 - 105 |

Signaling Pathways and Experimental Workflows

The overall experimental workflow for the quantification of methyl triclosan using this compound as an internal standard is depicted in the following diagram.

Caption: Experimental workflow for methyl triclosan analysis.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, sensitive, and accurate approach for the quantification of methyl triclosan in environmental water samples. The detailed protocol and performance data presented in this application note will be valuable for laboratories involved in environmental monitoring and related fields. The use of an isotopically labeled internal standard is critical for achieving high-quality data in complex matrices.

References

Quantitative Analysis of Triclosan in Wastewater Using an Isotope Dilution Method

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of triclosan in wastewater samples. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. An isotopic dilution approach, using a deuterated internal standard, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Introduction

Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a widely used antimicrobial agent found in numerous personal care products and consumer goods.[1] Its extensive use leads to its continuous introduction into wastewater systems.[2] Due to potential endocrine-disrupting effects and the formation of toxic byproducts, monitoring triclosan levels in wastewater is crucial for environmental risk assessment.

This application note details a robust and sensitive method for the quantification of triclosan in various wastewater matrices, including influent and effluent. The use of a deuterated internal standard, Triclosan-d3, provides a reliable means of quantification by isotope dilution, which is the preferred method for trace analysis in complex matrices.

Experimental Workflow

The overall experimental workflow for the analysis of triclosan in wastewater is depicted in the following diagram.

Figure 1: General workflow for the quantitative analysis of triclosan in wastewater.

Materials and Reagents

-

Solvents: HPLC-grade methanol, acetonitrile, and water; Dichloromethane (DCM).

-

Reagents: Formic acid, Phosphoric acid, Sodium thiosulfate.

-

Standards: Triclosan (analytical standard), Triclosan-d3 (internal standard).

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges (e.g., 60 mg/3 mL).

-

Labware: Glass fiber filters (1 µm), volumetric flasks, autosampler vials, pipettes.

Experimental Protocols

Sample Collection and Preservation

Collect wastewater samples in amber glass bottles. If residual chlorine is present, quench it by adding approximately 80 mg of sodium thiosulfate per liter of sample.[3] Acidify the samples to a pH below 2 with phosphoric acid to improve the stability of triclosan.[4] Store the samples at 4°C and analyze them as soon as possible.

Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of triclosan and Triclosan-d3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the triclosan stock solution with methanol to create calibration standards. The concentration range will depend on the expected levels in the samples but typically ranges from ng/L to µg/L.

-

Internal Standard Spiking Solution: Prepare a working solution of Triclosan-d3 in methanol at an appropriate concentration to be spiked into all samples, blanks, and calibration standards.

Sample Preparation (Solid-Phase Extraction)

-

Spiking: To a 100 mL aliquot of the wastewater sample, add a known amount of the Triclosan-d3 internal standard solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge (HLB or C18) by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of 0.01 M HCl.[5] Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 3-5 mL/min.

-

Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.[5] Dry the cartridge under vacuum for about 5 minutes.[5]

-

Elution: Elute the retained triclosan and Triclosan-d3 from the cartridge with 4-6 mL of a suitable solvent. A mixture of acetonitrile:methanol (1:1) or dichloromethane are effective eluents.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[5] Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following instrumental parameters are provided as a guideline and may require optimization for different systems.

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Analytical Column: A C18 reversed-phase column (e.g., Ascentis Express C18, 15 cm x 2.1 mm, 2.7 µm) is suitable for the separation.[5]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., a mixture of methanol and acetonitrile).[5]

-

Flow Rate: A typical flow rate is 0.15-0.30 mL/min.[5]

-

Injection Volume: 10 µL.[5]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in negative mode is optimal for triclosan analysis.[5][6]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Triclosan | 287.0 | 35.0 |

| Triclosan-d3 | 290.0 | 35.0 |

Note: The precursor ion for triclosan corresponds to the [M-H]⁻ ion. The product ion at m/z 35 corresponds to the chlorine isotope. These transitions should be optimized on the specific instrument used.

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of triclosan to the peak area of Triclosan-d3 against the concentration of the triclosan calibration standards. The concentration of triclosan in the wastewater samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of triclosan in wastewater using LC-MS/MS with an internal standard.

| Parameter | Typical Value | Reference(s) |

| Linearity (R²) | > 0.99 | General expectation for validated methods |

| Limit of Detection (LOD) | 3.91 - 94 ng/L | [7] |

| Limit of Quantification (LOQ) | 1.0 - 50 ng/L | [8] |

| Recovery | 80 - 110% | [4][7][8] |

| Precision (RSD%) | < 15% | [7][8] |

Note on Internal Standard Selection: While the user requested a protocol using Triclosan-methyl-d3, the use of an isotopically labeled analog of the analyte itself, such as Triclosan-d3 or ¹³C-labeled Triclosan, is the gold standard for isotope dilution mass spectrometry.[4] This is because it ensures that the internal standard has nearly identical chemical and physical properties to the analyte, leading to the most accurate correction for matrix effects and procedural losses. This compound is a deuterated form of a triclosan metabolite and may not behave identically to triclosan during sample preparation and ionization. Therefore, Triclosan-d3 is recommended for this protocol.

Logical Relationship of Key Steps

The following diagram illustrates the logical connections and dependencies between the major stages of the analytical process.

Figure 2: Logical flow of the triclosan analysis method.

This comprehensive protocol provides a robust framework for the accurate and precise quantification of triclosan in wastewater. Adherence to these guidelines, coupled with proper quality control measures, will ensure reliable data for environmental monitoring and research.

References

- 1. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. weber.hu [weber.hu]

- 4. Measurement of triclosan in wastewater treatment systems | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. LC/MS Analysis of Triclosan (Irgasan) in Waste Water on Ascentis® Express C18 after SPE using Supel™-Select HLB application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]

- 6. Triclosan in waste and surface waters from the upper Detroit River by liquid chromatography-electrospray-tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Triclosan in Wastewater Using Solid Phase Extraction and High Performance Liquid Chromatography with Ultra-Violet Detection | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Triclosan using Triclosan-methyl-d3 Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triclosan is a broad-spectrum antimicrobial agent extensively used in a variety of pharmaceutical and personal care products, including soaps, toothpastes, and cosmetics.[1][2] Its widespread use has led to its presence in various environmental and biological matrices.[1][2] Accurate and sensitive quantification of triclosan is crucial for toxicological assessments, pharmacokinetic studies, and environmental monitoring. Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantification, which utilizes a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[3][4] This document provides detailed application notes and protocols for the determination of triclosan in various matrices using Triclosan-methyl-d3 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled analogue of the analyte (in this case, this compound) to the sample at the beginning of the analytical procedure.[4] The labeled internal standard is chemically identical to the analyte and therefore exhibits similar behavior during extraction, derivatization (if any), and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument performance.[3][5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common matrices.

a) Biological Fluids (Urine, Plasma)

This protocol is adapted from methods for analyzing triclosan in human urine.[6]

-

Materials:

-

Urine or plasma sample

-

This compound internal standard solution (in methanol)

-

Supported Liquid Extraction (SLE) cartridge

-

Methanol

-

Acetonitrile

-

Formic acid

-

Dichloromethane

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 1 mL of the urine or plasma sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Vortex the sample for 30 seconds.

-

For plasma samples, perform protein precipitation by adding 3 mL of acetonitrile, vortexing for 1 minute, and centrifuging at 4000 rpm for 10 minutes. Collect the supernatant.

-

Load the sample (or supernatant for plasma) onto a conditioned SLE cartridge.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes with 5 mL of dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

b) Solid Samples (Biosolids, Soil, Human Nails)

This protocol is a composite of methods described for biosolids and human nails.[3][7][8]

-

Materials:

-

Homogenized solid sample (e.g., lyophilized biosolids, powdered nail clippings)

-

This compound internal standard solution (in methanol)

-

Extraction solvent (e.g., methylene chloride, acetonitrile)

-

Sodium hydroxide (for nail digestion)

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

-

Procedure:

-

Weigh approximately 0.1 g of the homogenized solid sample into a centrifuge tube.

-

For nail samples, add 1 mL of 1 M sodium hydroxide and heat at 60°C for 30 minutes to digest the keratin matrix.[7]

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 5 mL of the extraction solvent (e.g., methylene chloride).

-

Vortex for 2 minutes, followed by sonication for 15 minutes in an ultrasonic water bath.[3]

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS/MS analysis. For GC-MS/MS, derivatization may be necessary.

-

c) Aqueous Samples (Wastewater, Environmental Water)

This protocol is based on solid-phase extraction (SPE) methods for wastewater analysis.[9]

-

Materials:

-

Water sample

-

This compound internal standard solution (in methanol)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

-

Methanol

-

Deionized water

-

Elution solvent (e.g., acetonitrile:methanol 1:1)

-

Nitrogen evaporator

-

-

Procedure:

-

Filter the water sample (50-100 mL) to remove particulate matter.

-

Spike the filtered water sample with a known amount of this compound internal standard.

-

Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under vacuum or with a stream of nitrogen for 10-30 minutes.[5]

-

Elute the analytes with 3-5 mL of the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Instrumental Analysis

a) LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.9 µm) is commonly used.[6]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[6]

-

Injection Volume: 5 - 10 µL.[1]

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for triclosan analysis.[1][7]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for triclosan and this compound should be optimized. For triclosan (m/z 287), common transitions include fragmentation to ions such as m/z 143 and m/z 35. The transitions for this compound (m/z 290 or with deuterated phenyl rings) would be shifted accordingly.

b) GC-MS/MS Analysis

For less polar matrices or as an alternative to LC-MS/MS, GC-MS/MS can be employed. Derivatization is often required to improve the volatility and thermal stability of triclosan.[9][10]

-

Derivatization: Silylation is a common derivatization technique. The dried extract is reconstituted in a suitable solvent (e.g., ethyl acetate), and a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is added. The mixture is then heated to form the TBDMS-derivative of triclosan.[11]

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.[10]

-

Injection Mode: Splitless injection is typically used for trace analysis.[10]

-

Ionization Mode: Electron ionization (EI).

-

MS/MS Detection: MRM is used for quantification, with specific precursor and product ions for the derivatized triclosan and its deuterated internal standard.

Data Presentation

The following tables summarize typical quantitative data obtained from isotope dilution mass spectrometry methods for triclosan analysis.

Table 1: Method Performance Characteristics

| Parameter | LC-MS/MS | GC-MS/MS | Reference |

| Limit of Quantification (LOQ) | 2.0 µg/kg (nails) | 20 ng/g (biosolids) | [3][7] |

| Linearity (r²) | >0.99 | >0.9996 | [1][3] |

| Recovery (%) | 98.1 - 106.3 | 89 - 115 | [3][7] |

| Precision (RSD %) | 1.8 - 18.1 | < 15 | [3][7] |

Table 2: Example MRM Transitions for Triclosan (ESI Negative Mode)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Triclosan | 287.0 | 143.0 | 35.0 |

| This compound | 290.0 | 143.0 | 35.0 |

Note: The exact m/z values for this compound will depend on the position of the deuterium labels. The product ions may be the same if the label is on a part of the molecule that is lost during fragmentation.

Visualizations

Diagram 1: General Workflow for Triclosan Analysis by Isotope Dilution Mass Spectrometry

Caption: General experimental workflow for the quantification of triclosan.

Diagram 2: Solid-Phase Extraction (SPE) Protocol for Aqueous Samples

Caption: Step-by-step solid-phase extraction (SPE) workflow.

References

- 1. dioxin20xx.org [dioxin20xx.org]

- 2. chemijournal.com [chemijournal.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sludgenews.org [sludgenews.org]

- 9. Measurement of triclosan in wastewater treatment systems | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

Application Note: High-Recovery Protocol for the Quantification of Triclosan-methyl-d3 in Biosolids

Abstract

This application note provides a detailed protocol for the sample preparation and extraction of Triclosan-methyl-d3 from complex biosolids matrices for subsequent analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound, a deuterated isotopologue of methyl triclosan, is a commonly used internal standard for the quantification of triclosan and its transformation products in environmental samples. The described methodology, a synthesis of established and validated procedures, ensures high recovery rates and robust quantification, critical for accurate environmental monitoring and fate studies of these contaminants. The protocol involves sample pretreatment, Accelerated Solvent Extraction (ASE), and a multi-step cleanup process using solid-phase extraction (SPE).

Introduction

Triclosan (TCS) is a widely used antimicrobial agent found in numerous consumer products, leading to its prevalent accumulation in wastewater treatment plants and subsequent partitioning into biosolids.[1][2] During wastewater treatment, triclosan can be methylated to form methyl triclosan (MTCS), a more persistent and bioaccumulative transformation product.[1][2] Accurate quantification of these compounds in biosolids is crucial for assessing the environmental risks associated with the land application of these materials. The use of isotopically labeled internal standards, such as this compound, is essential for achieving the high precision and accuracy required for these analyses by correcting for matrix effects and variations in extraction efficiency.[1] This protocol details a robust sample preparation method for the analysis of this compound in biosolids.

Experimental Protocol

This protocol is a composite of methodologies described in the scientific literature for the extraction and cleanup of triclosan and its derivatives from sludge and biosolids.[3][4]

1. Sample Pretreatment:

-

Homogenization: Lyophilize (freeze-dry) the biosolid sample to a constant weight to remove moisture.

-

Milling: Homogenize the dried sample by grinding it into a fine powder using a mortar and pestle or a ball mill. This increases the surface area for efficient extraction.[1]

-

Sieving: Sieve the powdered sample through a 100-mesh sieve to ensure uniform particle size.

2. Internal Standard Spiking:

-

Accurately weigh approximately 0.5 g of the pretreated biosolid sample into an extraction cell.

-

Spike the sample with a known concentration of this compound solution (in a solvent like methanol). The spiking level should be appropriate for the expected concentration range of the native analytes and the sensitivity of the analytical instrument.

3. Accelerated Solvent Extraction (ASE):

-

Cell Preparation: Add a layer of diatomaceous earth or clean sand to the bottom of the ASE cell and then add the spiked sample. Fill the remaining void space in the cell with more diatomaceous earth.

-

Extraction Parameters:

-

Extract Collection: Collect the extract in a clean glass vial.

4. Extract Concentration:

-

Concentrate the collected extract to approximately 1-2 mL using a gentle stream of nitrogen gas in a heated water bath (35-40°C).

5. Solid-Phase Extraction (SPE) Cleanup:

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing through 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water.

-

Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.

-

Washing (Interference Elution): Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 40:60, v/v) to remove polar interferences.

-

Analyte Elution: Elute the this compound and other target analytes with 10 mL of ethyl acetate.

-

Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.

Data Presentation

The following table summarizes representative quantitative data for the analysis of methyl triclosan (for which this compound is an internal standard) in biosolids, as reported in the literature.

| Parameter | Matrix | Extraction Method | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) | Reference |

| Methyl Triclosan (MTCS) | Sludge | Accelerated Solvent Extraction (ASE) | GC/MS | 88 (±3) - 97 (±5) | Not Reported | [3][4] |

| Triclosan (TCS) | Biosolids | Molecularly Imprinted SPE | HPLC-UV | 82.0 | 300 µg/kg | [7][8] |